molecular formula C7H5ClFNO B1425433 N-(2-Chloro-3-fluorophenyl)formamide CAS No. 1070892-66-8

N-(2-Chloro-3-fluorophenyl)formamide

Cat. No. B1425433
M. Wt: 173.57 g/mol
InChI Key: UJAZOJLAEONSQS-UHFFFAOYSA-N
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Description

“N-(2-Chloro-3-fluorophenyl)formamide” is a chemical compound with the molecular formula C7H5ClFNO . It has a molecular weight of 173.57 g/mol.


Molecular Structure Analysis

The molecular structure of “N-(2-Chloro-3-fluorophenyl)formamide” can be represented by the SMILES notation: c1cc(c(c(c1)F)Cl)NC=O . This indicates that the molecule consists of a formamide group (NC=O) attached to a phenyl ring, which is further substituted with a chlorine atom (Cl) and a fluorine atom (F).

Scientific Research Applications

Crystallography and Molecular Interactions

  • Concomitant Polymorphism : Research has shown that certain fluoro and chlorophenyl formamide derivatives exhibit concomitant polymorphism due to disorder in the crystal structure, leading to different molecular conformations and packing polymorphism in the crystalline forms. This is significant in the study of crystal engineering and material science (Chopra & Row, 2008).

Organic Synthesis and Catalysis

  • Intermediate in Organic Synthesis : Formamides, including derivatives of chloro and fluorophenyl formamide, are important intermediates in various organic syntheses. They play crucial roles in the synthesis of pharmaceutically important compounds, acting as catalysts in critical reactions such as allylation and hydrosilylation of carbonyl compounds, and are utilized in peptide synthesis (Bhat et al., 2017).

Antimicrobial and Pharmacokinetic Studies

  • Antimicrobial Activities : Certain derivatives of chloro and fluorophenyl formamide have been synthesized and evaluated for antimicrobial activities. Computational pharmacokinetic studies predict molecular properties, and specific derivatives have shown significant antibacterial and antifungal activities, indicating their potential in drug discovery and antimicrobial research (Ahsan et al., 2016).

Materials Science and Coordination Chemistry

  • Metal-Organic Frameworks and Coordination Chemistry : Research into complexes of chromium with various fluorinated amidinate derivatives, including those related to chloro and fluorophenyl formamide, has been conducted to understand the response of metal-metal multiple bonds to the donor capacity of ligands. Such studies are crucial in materials science, particularly in the design of metal-organic frameworks and understanding the electronic and structural properties of coordination compounds (Cotton et al., 1999).

properties

IUPAC Name

N-(2-chloro-3-fluorophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-7-5(9)2-1-3-6(7)10-4-11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAZOJLAEONSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721202
Record name N-(2-Chloro-3-fluorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-3-fluorophenyl)formamide

CAS RN

1070892-66-8
Record name N-(2-Chloro-3-fluorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of acetic anhydride (10 mL, 106 mmol) and formic acid (30 mL, 795 mmol) was stirred at room temperature for 10 mins. 2-Chloro-3-fluoroaniline (2.9 g, 20 mmol) was added and the reaction mixture was stirred at 60° C. for 1.5 h. After cooling to room temperature, the solvents were removed in vacuo and the residue was redissolved in DCM (100 mL) and was washed with sat aq. NaHCO3 until the aqueous phase had a measured pH of 8. The organic layer was further washed with water (2×100 mL), separated and dried over MgSO4. Filtration and concentration in vacuo gave N-(2-chloro-3-fluoro-phenyl)-formamide (3.3 g, 95%) as a colorless solid which did not require further purification. MS (M+H)+: 173.9, tR=2.04 min (method 1).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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